molecular formula C8H11N3O B2476270 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide CAS No. 2097900-66-6

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide

Cat. No. B2476270
CAS RN: 2097900-66-6
M. Wt: 165.196
InChI Key: WNYSJRZMTYUVLS-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is similar to the one you’re asking about . It’s a pyrazole-containing compound, which are known to play an important role in the development of heterocyclic agrochemicals .


Molecular Structure Analysis

The InChI code for a similar compound, “2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, is 1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12) . This provides a representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) identified and characterized a compound similar to 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxamide, highlighting the importance of accurate identification in research chemicals and the potential for mislabeling (McLaughlin et al., 2016).
  • Martins et al. (2002) reported the synthesis of related compounds, emphasizing the versatility of the pyrazole moiety in chemical synthesis (Martins et al., 2002).

Potential Biological Activities

  • Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and investigated their antiproliferative effects on cancer cells, indicating the potential therapeutic applications of related compounds (Lu et al., 2014).
  • Yoshida et al. (2005) designed and synthesized benzothiazole derivatives based on a structure related to this compound, demonstrating significant antitumor effects (Yoshida et al., 2005).

Structural Analysis

  • Bondarenko et al. (2015) explored the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides, providing insight into the structural behavior of related pyrazole compounds (Bondarenko et al., 2015).
  • Hu et al. (2011) conducted microwave-assisted synthesis of tetrazolyl pyrazole amides, showcasing the rapid and efficient methods for synthesizing structurally similar compounds (Hu et al., 2011).

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)5-4-6(5)8(9)12/h2-3,5-6H,4H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYSJRZMTYUVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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